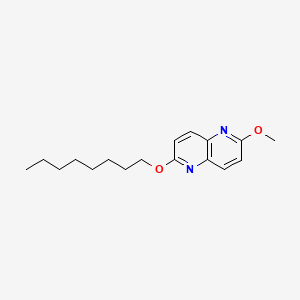

2-Methoxy-6-(octyloxy)-1,5-naphthyridine

Description

Overview of 1,5-Naphthyridine (B1222797) Scaffolds in Advanced Chemical Research

The 1,5-naphthyridine core, a bicyclic aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry and materials science. encyclopedia.pubresearchgate.net This scaffold is an isomer of other naphthyridines, each differing by the position of the nitrogen atoms in their fused pyridine (B92270) rings. mdpi.com First synthesized in 1927 by adapting the Skraup quinoline (B57606) synthesis, the 1,5-naphthyridine structure has since been the subject of extensive research, leading to a multitude of publications and patents. nih.gov

The great interest in 1,5-naphthyridines stems from their wide array of applications, particularly their diverse biological activities. nih.govmdpi.com Derivatives of this scaffold have been investigated for their potential as antibacterial, antiparasitic, antiviral, and anti-inflammatory agents. nih.gov Furthermore, they have found applications in treating cardiovascular and central nervous system disorders. nih.gov The rigid, planar structure of the 1,5-naphthyridine ring system allows it to effectively interact with biological targets such as enzymes and receptors, making it a valuable core for drug design. researchgate.netnih.gov

Synthetic access to the 1,5-naphthyridine core can be achieved through various classical and modern organic chemistry reactions. Well-established methods include the Skraup and Friedländer reactions, which involve the cyclization of aminopyridine precursors. encyclopedia.pubnih.govmdpi.com More contemporary approaches utilize transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to construct the bicyclic system with high efficiency and regioselectivity. nih.gov This synthetic versatility allows chemists to readily introduce a wide range of substituents onto the naphthyridine backbone, enabling the fine-tuning of its physicochemical and biological properties.

Significance of Alkoxy-Substituted Naphthyridine Derivatives in Contemporary Synthetic Chemistry

The introduction of alkoxy groups—an alkyl group single-bonded to an oxygen atom—onto the 1,5-naphthyridine scaffold significantly influences its electronic properties, solubility, and biological activity. nih.gov Alkoxy substituents, such as methoxy (B1213986) (-OCH3) and octyloxy (-OC8H17), are electron-donating groups that can modulate the reactivity and interaction of the naphthyridine core with its molecular targets.

In synthetic chemistry, the preparation of alkoxy-substituted naphthyridines often begins with a halogenated naphthyridine precursor, typically a chloro- or bromo- derivative. These precursors can undergo nucleophilic aromatic substitution (SNAr) reactions with corresponding alkoxides (e.g., sodium methoxide (B1231860) or sodium octyloxide) to yield the desired alkoxy-naphthyridine. researchgate.net Another powerful method for their synthesis is the Mitsunobu reaction, which allows for the conversion of a hydroxy-naphthyridine to an alkoxy-naphthyridine under mild conditions. nih.gov

The presence of alkoxy groups can enhance the lipophilicity of the parent molecule, which can improve its absorption and distribution in biological systems. This is a critical consideration in drug development. For instance, methoxy-substituted naphthyridine derivatives have been explored for their anticancer and antimicrobial activities. encyclopedia.pubnih.govresearchgate.net The strategic placement of different alkoxy groups on the naphthyridine ring allows for the creation of a diverse library of compounds with potentially unique pharmacological profiles.

Research Rationale for Focused Investigation of 2-Methoxy-6-(octyloxy)-1,5-naphthyridine

The specific compound, this compound, is a heterocyclic compound featuring both a short-chain methoxy group and a long-chain octyloxy group at positions 2 and 6 of the 1,5-naphthyridine core, respectively. evitachem.com This distinct substitution pattern suggests a deliberate design to balance different physicochemical properties.

The rationale for investigating this particular molecule lies in the potential synergistic or unique properties arising from its dual alkoxy substitution. The methoxy group is a common feature in many biologically active molecules and can influence metabolic stability and receptor binding. nih.gov The long, lipophilic octyloxy chain, on the other hand, would significantly increase the compound's affinity for nonpolar environments, potentially enhancing its ability to cross cell membranes or interact with hydrophobic pockets in proteins.

The synthesis of this compound would likely involve a multi-step process. A common strategy would be the sequential substitution of a dihalogenated 1,5-naphthyridine. For example, starting with 2,6-dichloro-1,5-naphthyridine, a selective nucleophilic substitution with sodium methoxide could be performed, followed by a second substitution with sodium octyloxide under different reaction conditions to achieve the desired product. evitachem.com Alternatively, methods such as alkylation reactions with appropriate alkyl halides under basic conditions could be employed to introduce the octyloxy group. evitachem.com

The focused investigation of this compound is driven by the hypothesis that the combination of these two different alkoxy groups on the proven 1,5-naphthyridine scaffold could lead to novel compounds with optimized properties for specific applications in medicinal chemistry or materials science. Its unique structure warrants detailed study to elucidate its chemical behavior, biological activity, and potential as a lead compound for further development.

Structure

3D Structure

Properties

Molecular Formula |

C17H24N2O2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

2-methoxy-6-octoxy-1,5-naphthyridine |

InChI |

InChI=1S/C17H24N2O2/c1-3-4-5-6-7-8-13-21-17-12-10-14-15(19-17)9-11-16(18-14)20-2/h9-12H,3-8,13H2,1-2H3 |

InChI Key |

XAYLRJNBDNMRAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=NC2=C(C=C1)N=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 2 Methoxy 6 Octyloxy 1,5 Naphthyridine

Retrosynthetic Analysis of the 1,5-Naphthyridine (B1222797) Core and Functional Groups

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org For 2-Methoxy-6-(octyloxy)-1,5-naphthyridine, the analysis begins by disconnecting the functional groups and then breaking down the heterocyclic core.

The primary disconnections are the two ether linkages (C-O bonds). This suggests that the methoxy (B1213986) and octyloxy groups can be introduced via nucleophilic substitution, pointing to a key intermediate: a dihalogenated 1,5-naphthyridine, such as 2,6-dichloro- or 2,6-dibromo-1,5-naphthyridine. This intermediate is a logical precursor as the halogen atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Further deconstruction of the 2,6-dihalo-1,5-naphthyridine core would involve breaking the bonds formed during the ring-closing reactions. This leads back to simpler, often pyridine-based, starting materials. For instance, cyclization strategies like the Skraup or Friedländer reactions typically start from substituted 3-aminopyridines. nih.govmdpi.com Therefore, a plausible retrosynthetic pathway is:

Target Molecule: this compound

Disconnect C-O bonds: Leads to a 2,6-dihalo-1,5-naphthyridine intermediate plus methanol (B129727) and 1-octanol (B28484) (or their corresponding alkoxides).

Disconnect Naphthyridine Core: Deconstructs the dihalo-naphthyridine into a substituted 3-aminopyridine (B143674) precursor, which is the starting point for various cyclization reactions.

This analysis highlights the central challenge: the controlled, sequential construction of the core and the differential functionalization at the C2 and C6 positions.

Classical and Contemporary Approaches to 1,5-Naphthyridine Construction

The synthesis of the 1,5-naphthyridine skeleton can be achieved through several established and modern methodologies, including cyclization, cycloaddition, and cross-coupling reactions. nih.govresearchgate.net

Cyclization reactions are foundational methods for constructing the 1,5-naphthyridine ring system, typically by forming one of the pyridine (B92270) rings onto a pre-existing pyridine substrate. researchgate.net

Skraup Reaction: This is one of the oldest methods, involving the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent (like sodium 3-nitrobenzenesulfonate), and sulfuric acid. nih.govthieme-connect.de Modified procedures have been developed to improve yields, which are often moderate to low. thieme-connect.de For example, using iodine as a catalyst in a dioxane/water mixture has shown good results. nih.gov

Friedländer Annulation: This reaction involves the condensation of a 3-amino-2-formylpyridine (or a 3-amino-2-ketopyridine) with a compound containing an activated methylene (B1212753) group (e.g., a ketone or ester). mdpi.com This method offers a versatile route to substituted 1,5-naphthyridines. mdpi.comresearchgate.net

Gould-Jacobs Reaction: This method is suitable for synthesizing 4-hydroxy-1,5-naphthyridine derivatives. It typically involves the reaction of an aminopyridine with a derivative of malonic acid, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization at high temperatures (e.g., in Dowtherm A at 250 °C). nih.gov

| Reaction | Key Reactants | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Skraup Reaction | 3-Aminopyridine, Glycerol | Strong acid (H₂SO₄), oxidizing agent | Uses simple starting materials | Harsh conditions, often low yields | nih.govmdpi.comthieme-connect.de |

| Friedländer Annulation | ortho-Aminoaryl aldehyde/ketone, active methylene compound | Base or acid catalysis | High versatility, good yields | Requires pre-functionalized pyridine precursors | mdpi.comresearchgate.net |

| Gould-Jacobs Reaction | Aminopyridine, Malonic acid derivative | Initial condensation followed by high-temperature thermal cyclization | Good for 4-hydroxy derivatives | High temperatures required for cyclization | nih.gov |

Cycloaddition reactions provide powerful and often stereocontrolled pathways to form the heterocyclic rings of the naphthyridine system, frequently yielding partially or fully saturated rings that can be subsequently aromatized. nih.govresearchgate.net

Aza-Diels-Alder/[4+2] Cycloaddition: This strategy involves the reaction of an imine (formed from a 3-aminopyridine and an aldehyde) with an alkene or alkyne. nih.govmdpi.com This hetero-Diels-Alder reaction typically produces a tetrahydro-1,5-naphthyridine, which can then be aromatized to the final 1,5-naphthyridine. nih.govmdpi.com

Povarov Reaction: A specific type of aza-Diels-Alder reaction, the Povarov reaction is a [4+2] cycloaddition between an N-arylimine and an electron-rich alkene, often catalyzed by a Lewis acid like BF₃·Et₂O. nih.govmdpi.com This has been used to synthesize various fused and substituted 1,5-naphthyridine derivatives. mdpi.comnih.gov

[3+2] Cycloadditions: While less common for the direct construction of the six-membered rings of the naphthyridine core, these reactions are valuable for creating fused ring systems involving 1,5-naphthyridines. nih.gov

| Reaction Type | Description | Initial Product | Key Features | Reference |

|---|---|---|---|---|

| Aza-Diels-Alder | [4+2] cycloaddition between an imine (dienophile) derived from 3-aminopyridine and an alkene/alkyne (diene). | Tetrahydro-1,5-naphthyridines | Can be regio- and stereospecific; requires subsequent aromatization. | nih.govmdpi.com |

| Povarov Reaction | A Lewis acid-catalyzed [4+2] cycloaddition, a subset of aza-Diels-Alder. | Tetrahydro-1,5-naphthyridines | Effective for synthesizing complex, fused systems. | nih.govmdpi.comnih.gov |

Modern cross-coupling reactions are instrumental in synthesizing complex heterocyclic structures. nih.gov These methods often involve the palladium-catalyzed coupling of a functionalized pyridine with another component, followed by an intramolecular cyclization step to form the second ring. researchgate.net

Suzuki Coupling: This reaction couples an organoboron compound (e.g., a boronic acid) with an organohalide. mdpi.com A synthetic route could involve coupling a bromo-aminopyridine with a boronic acid containing the necessary components for the second ring, followed by cyclization. For example, 8-bromo-2-methoxynaphthyridine has been coupled with phenylboronic acids to form 8-aryl derivatives. mdpi.com

Stille Coupling: This involves the coupling of an organotin compound with an organohalide. nih.gov A Stille reaction between a chloronitropyridine and tributyl(1-ethoxyvinyl)tin has been used as a key step in a multi-step synthesis of a 1,5-naphthyridine ring. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. nih.gov A 3-amino-halopyridine can be reacted with an acrylate (B77674) ester via a Heck reaction, with the resulting product undergoing cyclization to form a 1,5-naphthyridinone. nih.gov

Negishi Coupling: This reaction couples an organozinc compound with an organohalide and is another effective tool for C-C bond formation in heterocyclic synthesis. diva-portal.org

| Reaction | Coupling Partners | Catalyst | Typical Application | Reference |

|---|---|---|---|---|

| Suzuki | Organohalide + Organoboron compound | Palladium complex | Formation of C-C bonds to build up the scaffold before cyclization. | mdpi.com |

| Stille | Organohalide + Organotin compound | Palladium complex | Used in sequences to construct the naphthyridine ring. | nih.govdiva-portal.org |

| Heck | Unsaturated halide + Alkene | Palladium complex | Often followed by cyclization to form naphthyridinones. | nih.govresearchgate.net |

| Negishi | Organohalide + Organozinc compound | Palladium or Nickel complex | Versatile C-C bond formation. | diva-portal.org |

Targeted Introduction of Methoxy and Octyloxy Moieties

After the construction of the 1,5-naphthyridine core, the final step is the introduction of the methoxy and octyloxy groups. A common and effective strategy is to start with a dihalogenated naphthyridine and perform sequential nucleophilic substitutions.

Nucleophilic aromatic substitution (SNAr) is the key reaction for introducing alkoxy groups onto the electron-deficient naphthyridine ring system. nih.govwikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile (an alkoxide) attacks the ring, forming a stabilized intermediate (a Meisenheimer complex), followed by the expulsion of a halide leaving group. wikipedia.org

For the synthesis of this compound, the process would likely start with 2,6-dichloro-1,5-naphthyridine. The two chlorine atoms can be substituted sequentially.

First Substitution (Methoxylation): The di-chloro intermediate is reacted with sodium methoxide (B1231860) (NaOMe) in methanol, typically with heating. nih.gov This reaction displaces one of the chlorine atoms to yield 2-chloro-6-methoxy-1,5-naphthyridine (B2804255).

Second Substitution (Octyloxylation): The mono-substituted intermediate is then reacted with sodium octyloxide (prepared from 1-octanol and a strong base like sodium hydride) in a suitable solvent to displace the remaining chlorine atom, yielding the final product.

Controlling the reaction conditions (temperature, stoichiometry) is crucial to achieve selective mono-substitution in the first step and drive the reaction to completion in the second. The reactivity of the halogen leaving groups generally follows the order F > Cl > Br > I in SNAr reactions, which is opposite to SN2 reactions. masterorganicchemistry.com

| Substrate | Nucleophile | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Chloro-1,5-naphthyridine | Sodium methoxide | Methanol | Heating | Methoxy-1,5-naphthyridine | nih.gov |

| Fluoro-1,5-naphthyridine | Sodium methoxide | Methanol | Heating | Methoxy-1,5-naphthyridine | nih.gov |

| 2,6-Dichloro-1,5-naphthyridine | Sodium methoxide (1 eq.) | Methanol | Controlled temperature | 2-Chloro-6-methoxy-1,5-naphthyridine | (Plausible) |

| 2-Chloro-6-methoxy-1,5-naphthyridine | Sodium octyloxide | DMF or THF | Heating | This compound | (Plausible) |

Regioselective Functionalization Strategies for Oxygenated Positions

The synthesis of asymmetrically substituted 1,5-naphthyridines, such as this compound, necessitates highly regioselective methods to differentiate the C2 and C6 positions. The challenge lies in selectively introducing the methoxy and octyloxy groups onto the correct carbons of the naphthyridine framework. researchgate.net A common strategy begins with a di-functionalized precursor, such as 2,6-dichloro-1,5-naphthyridine, which can be synthesized through various cyclization reactions.

The inherent electronic differences between the C2/C6 and C4/C8 positions on the 1,5-naphthyridine ring can be exploited. Nucleophilic aromatic substitution (SNAr) reactions are a primary method for introducing alkoxy groups. The relative reactivity of the chloro-substituents can be influenced by temperature and the nature of the nucleophile. A stepwise approach is typically employed:

First Substitution: Reaction with one equivalent of a sodium alkoxide (e.g., sodium methoxide) at a controlled temperature allows for the monosubstitution of one chlorine atom.

Second Substitution: The resulting 2-chloro-6-methoxy-1,5-naphthyridine intermediate is then reacted with a different alkoxide (sodium octyloxide) to replace the remaining chlorine, yielding the final product.

Controlling the regioselectivity often depends on subtle differences in the activation of the chlorine positions and steric hindrance. For instance, the sequential introduction of groups can be directed by carefully managing reaction conditions to favor substitution at one position over the other.

Advanced Alkoxylation Techniques and Reagents

Beyond classical Williamson ether synthesis conditions using sodium alkoxides, advanced techniques offer improved yields, selectivity, and compatibility with other functional groups. For the synthesis of this compound, these methods can be crucial.

Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination protocol adapted for C-O bond formation, represent a powerful tool. This involves coupling a halogenated naphthyridine with an alcohol in the presence of a palladium catalyst, a suitable ligand (e.g., phosphine-based), and a base. This method is particularly useful for introducing bulky or complex alkoxy groups and often proceeds under milder conditions than traditional SNAr reactions. researchgate.net

Another advanced approach involves the use of copper-catalyzed C-O coupling reactions (Ullmann condensation). This method is effective for coupling aryl halides with alcohols and can be applied to the naphthyridine system. The use of copper iodide (CuI) as a catalyst is common in these transformations. mdpi.com

The introduction of the octyloxy group can be achieved through alkylation with appropriate alkyl halides, such as 1-bromooctane, under basic conditions. evitachem.comnih.gov The choice of base (e.g., cesium carbonate, sodium hydride) and solvent can significantly impact the efficiency of this O-alkylation step. nih.gov

| Technique | Catalyst/Reagent | Substrate | Key Advantage |

| Nucleophilic Aromatic Substitution (SNAr) | Sodium Methoxide / Sodium Octyloxide | 2,6-Dichloro-1,5-naphthyridine | Cost-effective, straightforward |

| Buchwald-Hartwig C-O Coupling | Palladium catalyst, phosphine (B1218219) ligand, base | Halogenated Naphthyridine | Mild conditions, high functional group tolerance |

| Ullmann Condensation | Copper Iodide (CuI), base | Halogenated Naphthyridine | Effective for aryl halide-alcohol coupling |

| Direct O-Alkylation | 1-Bromooctane, Base (e.g., Cs₂CO₃) | Hydroxy-1,5-naphthyridine | Direct introduction of the alkyl chain |

Optimization of Reaction Conditions and Catalyst Systems

Research into the synthesis of related naphthyridine derivatives demonstrates that systematic screening of these conditions is essential. For instance, in cross-coupling reactions, the combination of the palladium precursor and the phosphine ligand is critical. Similarly, for SNAr reactions, the concentration of the alkoxide and the reaction temperature must be carefully controlled to prevent side reactions or the formation of di-substituted byproducts. researchgate.net

Role of Lewis Acids and Transition Metal Catalysts

Catalysts are fundamental to many of the synthetic steps leading to this compound, from the initial ring formation to the final functionalization.

Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) are often employed in the construction of the naphthyridine core itself, particularly in cycloaddition reactions like the Povarov reaction. nih.govmdpi.com They activate the reactants, facilitating the [4+2] cycloaddition that forms the heterocyclic system. nih.gov

Transition Metal Catalysts:

Palladium: As mentioned, palladium catalysts are central to modern cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) used for C-C and C-O bond formation. researchgate.netmdpi.com For example, a Suzuki-Miyaura coupling could be used to attach an aryl group to the naphthyridine core prior to alkoxylation. mdpi.com

Copper: Copper catalysts are vital for Ullmann-type reactions to form C-O bonds and can also be used in reactions with activated alkynes for further derivatization. mdpi.com

Ruthenium and Iridium: In some synthetic routes, transition metals like ruthenium and iridium are used for dehydrogenation reactions, which can convert a tetrahydro-1,5-naphthyridine intermediate into the fully aromatic naphthyridine scaffold. nih.gov

| Catalyst Type | Example | Role in Synthesis |

| Lewis Acid | Boron trifluoride etherate (BF₃·Et₂O) | Activation of substrates in cycloaddition reactions for ring formation. nih.govmdpi.com |

| Transition Metal | Palladium(0) complexes | Catalyzing cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for C-C and C-O bond formation. mdpi.com |

| Transition Metal | Copper(I) Iodide (CuI) | Catalyzing Ullmann condensation for C-O bond formation. mdpi.com |

| Transition Metal | Ruthenium/Iridium complexes | Catalyzing dehydrogenation to form the aromatic naphthyridine ring. nih.gov |

Solvent Effects and Reaction Pathway Influence

The choice of solvent can dramatically influence reaction outcomes by affecting reactant solubility, stabilizing transition states, and altering reaction pathways. In the synthesis of substituted naphthyridines, a range of solvents is employed depending on the specific transformation.

For SNAr reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to dissolve the ionic alkoxide reagents and promote the reaction. In contrast, for palladium-catalyzed cross-coupling reactions, solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF) are common. The use of ethylene (B1197577) dichloride (EDC) has been reported to reduce undesired impurities in certain cyclization steps. mdpi.com In some green chemistry approaches, environmentally benign solvents like ethanol (B145695) or even water are utilized. mdpi.comresearchgate.net

Microwave-Assisted and Green Chemistry Approaches

To improve efficiency and reduce environmental impact, modern synthetic strategies increasingly incorporate microwave irradiation and green chemistry principles.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often reducing reaction times from hours to minutes. mdpi.comajrconline.org This technique has been successfully applied to the synthesis of various naphthyridine derivatives, including nucleophilic substitution and cyclization reactions. researchgate.netacs.org The rapid heating provided by microwaves can lead to higher yields and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts. mdpi.com One study on the synthesis of 2-methoxy-3-aryl-1,8-naphthyridines demonstrated that microwave irradiation provided good yields in a fraction of the time required by conventional heating. researchgate.net

Green Chemistry Approaches: These strategies focus on minimizing waste and using less hazardous materials. Examples relevant to naphthyridine synthesis include:

Catalyst-free reactions: Some multicomponent reactions for building heterocyclic scaffolds can proceed efficiently in benign solvents like ethanol without the need for a catalyst. rsc.org

Use of environmentally friendly solvents: Replacing hazardous solvents with options like ethanol or water. mdpi.com

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that incorporate a maximum number of atoms from the starting materials into the final product.

Post-Synthetic Derivatization Strategies for the this compound Scaffold

Once the core this compound molecule is synthesized, it can serve as a scaffold for further functionalization to explore its chemical space. The reactivity of the naphthyridine ring system allows for several derivatization strategies.

Electrophilic Aromatic Substitution (SEAr): Reactions such as nitration or halogenation can introduce new functional groups onto the pyridine rings, although the electron-deficient nature of the rings can make these reactions challenging and may require harsh conditions. The positions of substitution are directed by the existing methoxy and octyloxy groups. mdpi.com

N-Alkylation: The nitrogen atoms of the naphthyridine ring can be alkylated using alkyl halides, though this is more common in reduced (e.g., tetrahydro) naphthyridine systems. nih.govmdpi.com

Cross-Coupling Reactions: If a halogen atom is present on the scaffold, it can be used as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce aryl, alkynyl, or vinyl groups. For example, the reaction of a halogenated precursor with various phenylacetylenes in the presence of a copper catalyst can introduce phenylethynyl moieties. mdpi.com

These derivatization methods allow for the systematic modification of the scaffold, enabling the generation of a library of related compounds for various research applications.

Advanced Structural Elucidation and Conformational Analysis

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For "2-Methoxy-6-(octyloxy)-1,5-naphthyridine," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The expected proton NMR spectrum of "this compound" would exhibit distinct signals corresponding to the aromatic protons of the naphthyridine core, the methoxy (B1213986) group, and the octyloxy chain. The aromatic region would likely show a set of doublets and doublets of doublets, characteristic of the substituted pyridine (B92270) rings within the 1,5-naphthyridine (B1222797) system. The methoxy group would appear as a sharp singlet, while the octyloxy chain would present a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the oxygen, and a series of multiplets for the intervening methylene groups.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would display unique resonances for each carbon atom in a distinct chemical environment. The carbon atoms of the 1,5-naphthyridine ring would appear in the aromatic region of the spectrum. The methoxy and octyloxy carbons would be found in the aliphatic region, with the carbon attached to the oxygen atom appearing at a characteristic downfield shift. Data for the parent 1,5-naphthyridine shows carbon signals at approximately 151.1, 144.0, 137.4, and 124.3 ppm. chemicalbook.com The introduction of the methoxy and octyloxy substituents would cause predictable shifts in the positions of the aromatic carbon signals due to their electronic effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthyridine-H3 | 7.0 - 7.5 | 110 - 115 |

| Naphthyridine-H4 | 8.0 - 8.5 | 135 - 140 |

| Naphthyridine-H7 | 7.0 - 7.5 | 115 - 120 |

| Naphthyridine-H8 | 8.5 - 9.0 | 145 - 150 |

| Methoxy (-OCH₃) | 3.9 - 4.1 | 55 - 60 |

| Octyloxy (-OCH₂-) | 4.2 - 4.5 | 65 - 70 |

| Octyloxy (-CH₂-)n | 1.2 - 1.8 | 25 - 35 |

Note: These are predicted values based on known substituent effects on similar aromatic systems and may vary from experimental data.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For "this compound," COSY would be used to trace the connectivity of the aromatic protons on each ring of the naphthyridine core and to confirm the sequence of the methylene groups in the octyloxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals for each protonated carbon in the molecule by linking the proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the substituents and the naphthyridine ring. For instance, it would show a correlation between the methoxy protons and the C2 carbon of the naphthyridine ring, and between the first methylene protons of the octyloxy chain and the C6 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close to each other in space, regardless of whether they are bonded. NOESY can help to determine the preferred conformation of the molecule, for example, by showing through-space interactions between the methoxy protons and the H7 proton on the naphthyridine ring.

High-Resolution Mass Spectrometry for Precise Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, the molecular formula of "this compound" can be unequivocally confirmed. Techniques such as atmospheric pressure chemical ionization (APCI) are suitable for the analysis of such heterocyclic compounds. bris.ac.uk

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern of the parent 1,5-naphthyridine ion is known, and the fragmentation of the title compound would be expected to involve characteristic losses of the methoxy and octyloxy side chains. For example, cleavage of the octyloxy chain would likely be a prominent fragmentation pathway.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₂ |

| Exact Mass | 300.1838 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its functional groups. These would include C-H stretching vibrations from the aromatic rings and the aliphatic chains, C=C and C=N stretching vibrations from the naphthyridine core, and C-O stretching vibrations from the methoxy and octyloxy groups. The IR spectrum of the parent 1,5-naphthyridine shows characteristic bands for the aromatic system. chemicalbook.com

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C and C=N Stretch | 1450 - 1650 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Arrangements

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of "this compound" can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence the physical properties of the compound. The crystal structures of several 1,5-naphthyridine derivatives have been reported, providing a basis for comparison. nih.govacs.org

Conformational Analysis and Dynamic Structural Studies in Solution and Solid State

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is critical for elucidating its structure-activity relationships. However, a review of the current scientific literature reveals a significant gap in experimental and computational studies specifically focused on the conformational analysis of this particular molecule.

Detailed investigations employing techniques such as X-ray crystallography for solid-state analysis and advanced Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOESY, ROESY) for solution-state dynamics have not been reported for this compound. Consequently, precise data on bond lengths, bond angles, and torsional angles that would define the preferred conformations in different environments are not available.

Furthermore, computational studies, which could provide theoretical insights into the molecule's conformational landscape, potential energy surfaces, and the rotational barriers of its flexible octyloxy and methoxy substituents, have not been published. Such studies would be invaluable for identifying the most stable conformers and understanding the energetic accessibility of different spatial arrangements.

Due to the absence of specific research on the conformational properties of this compound, no data tables detailing crystallographic parameters or solution-state conformational populations can be provided at this time. Future research in this area is necessary to fully characterize the structural and dynamic properties of this compound.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic structure of molecules. These calculations are based on solving the Schrödinger equation, offering a first-principles approach to understanding chemical phenomena.

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by focusing on its electron density. researchgate.net For 2-Methoxy-6-(octyloxy)-1,5-naphthyridine, DFT calculations can be employed to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of its atoms.

A key aspect of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.uanih.gov The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's capacity to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic character. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive. nih.gov

The distribution of HOMO and LUMO across the this compound structure would highlight the regions most involved in electron-donating and electron-accepting interactions, respectively. For instance, the electron-rich methoxy (B1213986) and octyloxy groups, along with the nitrogen atoms in the naphthyridine core, would likely contribute significantly to the HOMO, while the aromatic naphthyridine ring system would be the primary location of the LUMO.

Table 1: Example of DFT-Calculated Electronic Properties for this compound

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |

| Ionization Potential | 6.5 | Energy required to remove an electron |

| Electron Affinity | 1.2 | Energy released when an electron is added |

Note: The values in this table are hypothetical and serve as an illustration of how DFT results would be presented.

Ab Initio Methods for Ground State Geometries and Spectroscopic Parameter Prediction

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate predictions of ground state geometries. For this compound, these calculations would yield precise bond lengths, bond angles, and dihedral angles, defining its optimal 3D structure.

Furthermore, ab initio methods are valuable for predicting spectroscopic parameters. By calculating vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. This theoretical spectrum can then be compared with experimental data to confirm the structure and identify characteristic vibrational modes associated with specific functional groups, such as the C-O stretches of the ether groups or the C=N vibrations of the naphthyridine ring. Similarly, electronic excitation energies can be calculated to predict the molecule's UV-Visible absorption spectrum.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Flexibility

While quantum mechanics is excellent for understanding the electronic structure of a single, static conformation, molecules are dynamic entities. The long octyloxy chain of this compound, in particular, can adopt numerous conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov

By simulating the motion of the molecule, MD can explore its conformational landscape, identifying the most stable and frequently occurring shapes. This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. MD simulations provide insights into the flexibility of different parts of the molecule, revealing how the octyloxy chain moves and folds, which can influence the molecule's solubility and binding properties.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts sites for electrophilic and nucleophilic attack. nih.gov

For this compound, the MESP surface would likely show negative potential (typically colored red or yellow) around the electronegative nitrogen and oxygen atoms, indicating these are sites prone to attack by electrophiles (e.g., protons or metal ions). nih.gov Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those on the aromatic ring, suggesting these are sites susceptible to nucleophilic attack. This analysis provides a clear, intuitive map of the molecule's reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals obtained from quantum mechanical calculations into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. researchgate.netwisc.edu This analysis provides a quantitative understanding of bonding interactions and electron delocalization within the molecule.

Theoretical Prediction of Reactivity Indices and Reaction Pathways

Building upon the electronic structure information from DFT calculations, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. mdpi.com These indices, derived from the HOMO and LUMO energies, provide a more quantitative picture of the molecule's reactivity.

Table 2: Example of Calculated Global Reactivity Descriptors

| Reactivity Index | Formula | Predicted Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV | The power of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | 0.19 eV-1 | A high value indicates high reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | 2.79 eV | A measure of the molecule's electrophilic nature. |

Note: The values in this table are hypothetical and for illustrative purposes.

These indices help in comparing the reactivity of this compound with other related compounds. Furthermore, computational methods can be used to model entire reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely mechanisms for reactions involving this molecule, such as electrophilic substitution on the naphthyridine ring or nucleophilic substitution at the methoxy group. This allows for a theoretical exploration of its chemical behavior before undertaking laboratory experiments.

Reactivity Profiles and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Naphthyridine Core

The 1,5-naphthyridine (B1222797) ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic aromatic substitution (SEAr). nih.govmdpi.com Consequently, reactions with electrophiles often require harsh conditions and can lead to complex product mixtures. The primary sites of electrophilic attack are typically the nitrogen atoms themselves, leading to N-alkylation or N-acylation products. nih.gov

However, the presence of the electron-donating methoxy (B1213986) and octyloxy groups at the C2 and C6 positions serves to partially counteract the deactivating effect of the ring nitrogens. These alkoxy groups increase the electron density of the aromatic system, particularly at the positions ortho and para to themselves (C3, C4, C7, and C8). Despite this activation, the reactivity in SEAr reactions remains lower than that of benzene (B151609). For instance, nitration of related benzonaphthyridines with a standard HNO₃/H₂SO₄ mixture has been shown to occur exclusively on the fused benzene ring rather than the electron-poor naphthyridine core. mdpi.comnih.gov For 2-Methoxy-6-(octyloxy)-1,5-naphthyridine, any potential SEAr would be predicted to occur at the C3, C4, C7, or C8 positions, with the precise regioselectivity depending on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 3/7-Nitro and/or 4/8-Nitro derivatives | Alkoxy groups are ortho, para-directing activators, but the reaction is likely to be sluggish due to the deactivating effect of the ring nitrogens. |

| Halogenation (Br₂/FeBr₃) | 3/7-Bromo and/or 4/8-Bromo derivatives | Similar directing effects as nitration. |

| Friedel-Crafts Acylation | Low to no reactivity | The Lewis acid catalyst is likely to coordinate with the basic nitrogen atoms, further deactivating the ring system. |

Nucleophilic Aromatic Substitution Reactions on the Naphthyridine Core

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the 1,5-naphthyridine nucleus makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govmdpi.com This reactivity is enhanced at positions bearing a suitable leaving group, such as a halogen. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. youtube.com

While the methoxy and octyloxy groups in the target compound are not exceptional leaving groups, nucleophilic displacement of alkoxy groups from electron-poor heteroaromatic rings is possible under certain conditions. ntu.edu.sg More commonly, SNAr reactions are performed on halogenated precursors to introduce functionalities like alkoxy or amino groups. nih.gov For example, chlorinated 1,5-naphthyridines readily undergo microwave-assisted nucleophilic substitution with various amines. nih.govmdpi.com Similarly, chloro-1,5-naphthyridines can be converted to their methoxy counterparts. nih.gov The presence of the methoxy and octyloxy groups on the target scaffold suggests it was likely synthesized via such a nucleophilic substitution pathway. evitachem.com Further functionalization of the this compound scaffold could be achieved by first introducing a halogen at another position (e.g., C4 or C8) and subsequently displacing it with a nucleophile.

Table 2: Examples of Nucleophilic Aromatic Substitution on Halogenated 1,5-Naphthyridine Precursors

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| 2,6-Dichloro-1,5-naphthyridine | Various amines | Microwave, Cs₂CO₃, 110 °C | 2,6-Diamino-1,5-naphthyridine derivatives | Not specified | nih.gov |

| 4-Chloro-1,5-naphthyridine | 3-(2-nitro-1-imidazolyl)-propylamine | Not specified | 4-(Substituted-amino)-1,5-naphthyridine | Not specified | nih.gov |

| 2,6-Dibromo-1,5-naphthyridine | Vanillin | CuI, picolinic acid, DMSO, 80 °C | 2,6-Di(vanillyloxy)-1,5-naphthyridine | 86% | nih.gov |

| Chloro-1,5-naphthyridine | Sodium methanethiol, NaH | Not specified | Methylsulfanyl-1,5-naphthyridine | Not specified | mdpi.com |

Oxidation and Reduction Pathways of the this compound Scaffold

The reactivity of the this compound scaffold towards oxidation and reduction is dictated by the properties of both the heterocyclic core and the substituent groups.

Reduction: The 1,5-naphthyridine ring can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of N-heterocyclic aromatic compounds. For instance, quinolines and related heterocycles can be selectively reduced to their tetrahydro derivatives using molecular hydrogen with a manganese(I) complex catalyst under mild conditions. researchgate.net It is expected that this compound would similarly undergo reduction to the corresponding tetrahydro-1,5-naphthyridine derivative, which could serve as a flexible scaffold for further chemical modification. nih.gov

Oxidation: The 1,5-naphthyridine ring is generally resistant to oxidation due to its electron-deficient character. However, oxidation at the nitrogen atoms to form N-oxides can occur using appropriate oxidizing agents like peroxy acids. The alkoxy substituents, particularly the octyloxy group, could be susceptible to oxidative cleavage under more vigorous conditions. The methoxy group may also be targeted by specific reagents. The naphthyridine ring itself can be oxidized under certain conditions to introduce additional functional groups or modify existing ones. evitachem.com

Cross-Coupling Reactions at Derivatized Sites for Scaffold Extension

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization and extension of heterocyclic scaffolds, including 1,5-naphthyridines. nih.govmdpi.comresearchgate.net These reactions typically require a halogenated or triflated derivative of the naphthyridine core to act as the electrophilic partner.

Commonly employed cross-coupling reactions for the extension of the 1,5-naphthyridine scaffold include:

Suzuki-Miyaura Coupling: Reaction of a halo-naphthyridine with a boronic acid or ester to form a C-C bond. nih.gov This has been successfully applied to synthesize 3-aryl-1,5-naphthyridine derivatives from 3-bromo-1,5-naphthyridine. nih.gov A particularly relevant example is the Suzuki coupling of 8-bromo-2-methoxynaphthyridine with various boronic acids, demonstrating the feasibility of functionalizing a scaffold very similar to the target compound. mdpi.com

Sonogashira Coupling: Coupling of a halo-naphthyridine with a terminal alkyne, which is a widely used method for creating C(sp²)-C(sp) bonds in pharmaceuticals and advanced materials. nih.govnanochemres.org

Stille Coupling: Reaction with an organostannane reagent. This has been used in synthetic routes towards the 1,5-naphthyridine ring itself. nih.govmdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds by coupling a halo-naphthyridine with an amine. This method has been used to prepare 2-amino-1,5-naphthyridine derivatives. mdpi.com

To apply these methods to this compound, a halogen would first need to be introduced at a vacant position (e.g., C3, C4, C7, or C8), which would then serve as a handle for scaffold extension.

Table 3: Representative Cross-Coupling Reactions on Substituted Naphthyridine Scaffolds

| Reaction Type | Naphthyridine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| Suzuki-Miyaura | 8-Bromo-2-methoxynaphthyridine | 2-Chlorophenylboronic acid | Pd catalyst | 8-Aryl-2-methoxynaphthyridine | mdpi.com |

| Suzuki-Miyaura | 3-Bromo-1,5-naphthyridine | Arylboronic acid | Pd catalyst | 3-Aryl-1,5-naphthyridine | nih.gov |

| Suzuki-Miyaura | 8-Bromo-1,5-naphthyridine | Vinyl borane (B79455) derivative | Pd(PPh₃)₄, K₃PO₄ | 8-Substituted-1,5-naphthyridine | mdpi.com |

| Buchwald-Hartwig | 2-Chloro-1,5-naphthyridine | Various amines | Pd catalyst, XantPhos | 2-Amino-1,5-naphthyridine derivative | mdpi.com |

| Stille | 2-Chloro-1,5-naphthyridine | 2-(tri-n-butylstannyl)pyridine | Pd catalyst | 2-(Pyridin-2-yl)-1,5-naphthyridine | acs.orgnih.gov |

Complexation Chemistry with Transition Metal Centers as Ligands

The 1,5-naphthyridine framework, with its two nitrogen lone pairs oriented in a divergent manner, is an excellent building block for constructing bidentate and bridging ligands for transition metal complexes. nih.govmdpi.comresearchgate.net The nitrogen atoms can coordinate to a metal center, forming stable chelate rings or linking multiple metal centers together.

The 1,5-naphthyridine unit has been successfully incorporated into ligands for ruthenium(II) complexes. acs.orgnih.gov These complexes are of interest for their electrochemical and photophysical properties. The electronic nature of the substituents on the naphthyridine ring significantly influences the properties of the resulting metal complex. The electron-donating methoxy and octyloxy groups in this compound would increase the electron density on the nitrogen atoms, enhancing their donor capacity and potentially affecting the redox potentials and absorption spectra of the corresponding metal complexes. acs.org These alkoxy groups also enhance the solubility of both the ligand and the complex in organic solvents.

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies

While specific mechanistic studies on this compound are not widely reported, the mechanisms of the reactions it undergoes can be inferred from extensive studies on related heterocyclic systems. rsc.orgekb.eg

Nucleophilic Aromatic Substitution (SNAr): The mechanism is generally accepted to be a two-step process. The first, and usually rate-determining, step is the nucleophilic attack on the carbon atom bearing the leaving group to form a high-energy anionic intermediate known as a Meisenheimer complex. youtube.com The second step is the rapid loss of the leaving group to restore aromaticity. Kinetic studies, such as monitoring the reaction rate's dependence on the concentrations of the substrate and nucleophile, can support this mechanism. Hammett plots, which correlate reaction rates with substituent electronic effects, can provide insight into charge distribution in the transition state. kent.ac.uk

Palladium-Catalyzed Cross-Coupling: These reactions proceed through a well-established catalytic cycle involving three main steps:

Oxidative Addition: The halo-naphthyridine adds to the Pd(0) catalyst to form a Pd(II) complex.

Transmetalation: The organic group from the coupling partner (e.g., boronic acid) is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. Kinetic studies and the isolation of reaction intermediates can help to elucidate the rate-determining step and the specific roles of ligands and additives in the catalytic cycle.

Electrophilic Aromatic Substitution (SEAr): This reaction also proceeds via a two-step mechanism involving the formation of a resonance-stabilized cationic intermediate (a σ-complex or arenium ion). The first step, the attack of the electrophile, is typically rate-limiting. Isotopic labeling studies, such as measuring the kinetic isotope effect by replacing a hydrogen atom at the site of substitution with deuterium, can help to determine the rate-determining step.

Advanced Molecular Design Principles and Supramolecular Chemistry

Design Considerations for 1,5-Naphthyridine-Based Molecular Architectures

The 1,5-naphthyridine (B1222797) core, a nitrogen-containing heterocyclic system, serves as a versatile and structurally significant building block in the design of complex molecular architectures. Its rigid, planar geometry and the specific location of its nitrogen atoms are key features that chemists exploit for creating functional materials. The design of molecules like 2-Methoxy-6-(octyloxy)-1,5-naphthyridine is guided by several strategic considerations aimed at tuning their physical and chemical properties.

The substitution pattern on the naphthyridine ring is a primary design element. The introduction of functional groups at specific positions, such as the methoxy (B1213986) (-OCH₃) group at the 2-position and the octyloxy (-OC₈H₁₇) group at the 6-position, is a deliberate strategy to modulate the electronic landscape and intermolecular forces of the molecule. Electron-donating groups, like alkoxy substituents, can raise the energy levels of the highest occupied molecular orbital (HOMO), thereby influencing the compound's optical and electronic properties, which is a critical consideration in the development of organic semiconductors. researchgate.netrsc.org

Synthetic accessibility is another crucial factor. Various synthetic methodologies, including Skraup reactions, cyclization reactions, and cross-coupling techniques, provide pathways to a wide range of substituted 1,5-naphthyridine derivatives. nih.govevitachem.commdpi.com The ability to selectively introduce different functional groups allows for the fine-tuning of properties such as solubility, solid-state packing, and biological activity. The design of 1,5-naphthyridine-based molecules often targets applications in materials science, particularly as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where precise control over molecular structure translates directly to device performance. rsc.orgrsc.org

Exploration of Non-Covalent Interactions and Self-Assembly

The spontaneous organization of molecules into ordered structures, known as self-assembly, is governed by a variety of non-covalent interactions. For this compound, the interplay between hydrogen bonding, π-π stacking, and van der Waals forces dictates its supramolecular behavior.

π-π Stacking Interactions

The aromatic, electron-deficient nature of the 1,5-naphthyridine ring system makes it highly conducive to π-π stacking interactions. These interactions occur when the planar aromatic cores of adjacent molecules align face-to-face or in a slipped-stack arrangement, contributing significantly to the stability of the resulting supramolecular assembly. nih.gov The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å. blucher.com.br Such stacking is a dominant organizational force in the crystal packing of many N-heterocyclic aromatic compounds and is fundamental to the charge transport properties of organic semiconductors. nih.gov The specific arrangement, whether cofacial or slipped, has a profound impact on the electronic coupling between molecules, which in turn affects material performance. researchgate.net

Role of Octyloxy Chain in Intermolecular Association

The long, flexible octyloxy chain appended to the 1,5-naphthyridine core plays a multifaceted role in intermolecular association. Primarily, it enhances the solubility of the otherwise rigid aromatic compound in organic solvents, which is crucial for solution-based processing of materials. mdpi.com In the context of self-assembly, the aliphatic octyloxy chains introduce van der Waals interactions as a significant cohesive force. These chains can interdigitate with those of neighboring molecules, leading to the formation of ordered lamellar or columnar structures. mdpi.comdoi.org This self-organization driven by the alkyl chains can complement or compete with the π-π stacking of the aromatic cores, leading to complex and tunable solid-state morphologies. The presence of such chains is a common strategy in the design of liquid crystals and organic semiconductors to control molecular packing and film morphology.

| Interaction Type | Molecular Feature | Consequence for Self-Assembly |

| Hydrogen Bonding | N-atoms in the naphthyridine ring; O-atoms in alkoxy groups | Directional interactions, formation of specific networks |

| π-π Stacking | Planar aromatic 1,5-naphthyridine core | Formation of columnar stacks, crucial for charge transport |

| Van der Waals | Aliphatic octyloxy chain | Increased cohesion, interdigitation, influences solubility and packing |

Development of Synthetic Receptors and Host-Guest Systems

The principles of molecular recognition, which form the basis of supramolecular chemistry, are actively applied in the development of synthetic receptors capable of binding specific guest molecules. beilstein-journals.org The 1,5-naphthyridine scaffold is an attractive component for constructing such host-guest systems due to its defined geometry and hydrogen bonding capabilities. researchgate.net

By incorporating the 1,5-naphthyridine unit into larger macrocyclic or acyclic structures, researchers can create cavities or clefts that are pre-organized for guest binding. The nitrogen atoms can act as binding sites for complementary guests through hydrogen bonding or metal coordination. The development of such systems often involves integrating the naphthyridine core with other functional groups or linkers to build a receptor with high affinity and selectivity for a target molecule, such as a monosaccharide or a specific ion. benthamscience.comthno.org While specific host-guest systems based on this compound are not extensively documented, its fundamental structure is analogous to other naphthyridines that have been successfully employed as building blocks for synthetic receptors. researchgate.netstemcell.com

Theoretical Frameworks for Functional Material Development (e.g., organic semiconductors)

The development of novel functional materials, particularly organic semiconductors, is increasingly guided by theoretical and computational chemistry. rsc.orgdntb.gov.ua Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide invaluable insights into the electronic structure and properties of molecules like this compound before they are synthesized. rsc.org

These theoretical frameworks allow for the prediction of key parameters that determine a material's performance in electronic devices. These parameters include:

HOMO and LUMO Energy Levels: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals determine the ease of oxidation and reduction, and govern charge injection and transport in a device. Substituents like methoxy and octyloxy are known to be electron-donating, which typically raises the HOMO level. rsc.org

Band Gap: The energy difference between the HOMO and LUMO levels, which dictates the optical absorption and emission properties of the material.

Reorganization Energy: The energy required for a molecule's geometry to relax after gaining or losing an electron. A lower reorganization energy is desirable for efficient charge transport. rsc.org

Intermolecular Electronic Coupling: This describes the strength of the electronic interaction between adjacent molecules, which is highly dependent on their relative orientation (e.g., through π-π stacking) and is critical for charge mobility. researchgate.net

By systematically modeling how different substituents and structural modifications affect these parameters, researchers can rationally design 1,5-naphthyridine derivatives with optimized properties for specific applications, such as p-type or n-type semiconductors for transistors and solar cells. researchgate.netrsc.org

| Predicted Property | Relevance to Organic Semiconductors | Influence of Methoxy/Octyloxy Groups |

| HOMO/LUMO Levels | Governs charge injection barriers and open-circuit voltage in solar cells. | Electron-donating nature raises HOMO, tuning energy level alignment. |

| Band Gap | Determines the wavelength of light absorption/emission. | Can be tuned by the electronic nature of substituents. |

| Molecular Packing | Affects intermolecular electronic coupling and charge mobility. | Long alkyl chains influence solid-state morphology and π-stacking. |

Molecular Switches and Responsive Systems Based on Naphthyridine Scaffolds

The development of molecular switches, molecules that can reversibly interconvert between two or more stable states in response to external stimuli, is a cornerstone of nanotechnology and materials science. The 1,5-naphthyridine ring system, a heterocyclic aromatic compound, offers a rigid and electronically tunable platform for constructing such systems. The introduction of methoxy and octyloxy groups at the 2 and 6 positions, respectively, in this compound, provides specific steric and electronic properties that could be harnessed for creating responsive behaviors.

Hypothetical Design of Stimuli-Responsive Systems

The design of molecular switches based on this compound would likely exploit changes in conformation, electronic structure, or intermolecular interactions upon the application of a stimulus. Potential stimuli could include light (photo-responsiveness), heat (thermo-responsiveness), changes in pH, or the presence of specific ions.

Thermo-responsive Systems: The long octyloxy chain in this compound could play a crucial role in designing thermo-responsive materials. In a condensed phase, such as a liquid crystal or a polymer matrix, temperature changes could induce phase transitions or alterations in the self-assembly of these molecules. This could lead to changes in optical or electronic properties, forming the basis of a thermochromic switch.

Ion-responsive Systems: The nitrogen atoms within the 1,5-naphthyridine core possess lone pairs of electrons that can coordinate with metal ions. The binding of a specific ion could induce a significant change in the conformation and electronic distribution of the molecule. This interaction could be transduced into a measurable output, such as a change in fluorescence or absorption, creating a selective ion sensor. The methoxy and octyloxy groups could further influence the ion-binding affinity and selectivity.

Anticipated Research Findings and Data

While specific experimental data for this compound as a molecular switch is not currently available, we can project the type of research findings that would be critical for its development.

Table 1: Projected Spectroscopic Data for a Hypothetical Photo-responsive this compound Derivative

| State | UV-Vis Absorption (λmax, nm) | Fluorescence Emission (λem, nm) | Quantum Yield (Φ) |

| Open Form | 350 | 450 | 0.2 |

| Closed Form | 480 | Inactive | <0.01 |

This hypothetical data illustrates how the absorption and emission properties of a photo-responsive system based on the naphthyridine scaffold might change upon photo-isomerization. The "Open Form" could represent the initial state, which upon irradiation, converts to a "Closed Form" with a red-shifted absorption and quenched fluorescence.

Table 2: Conceptual Ion-Binding Properties of this compound

| Metal Ion | Binding Constant (Kₐ, M⁻¹) | Change in Fluorescence Intensity |

| Na⁺ | 1.2 x 10³ | +10% |

| K⁺ | 8.5 x 10² | +5% |

| Mg²⁺ | 5.4 x 10⁴ | +80% |

| Ca²⁺ | 2.1 x 10⁴ | +65% |

| Zn²⁺ | 9.8 x 10⁵ | +250% (Significant Enhancement) |

| Cu²⁺ | 7.3 x 10⁵ | Quenching |

This conceptual table highlights the potential for this compound to act as a selective ion sensor. The binding of different metal ions would likely result in varying association constants and distinct changes in the molecule's fluorescence, allowing for the detection and differentiation of specific cations.

The synthesis of this compound can be approached through established synthetic methodologies for 1,5-naphthyridine derivatives. A common strategy involves the construction of the bicyclic ring system followed by the introduction of the alkoxy substituents. For instance, a di-chloro-1,5-naphthyridine precursor could be sequentially substituted with sodium methoxide (B1231860) and sodium octyloxide. The purification and characterization of the final product would be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Future Research Trajectories and Methodological Innovations

Development of Novel Stereoselective Synthetic Pathways for Naphthyridine Derivatives

The synthesis of chiral naphthyridine derivatives is a critical area of research, as stereochemistry often dictates biological activity and material properties. Future efforts will likely focus on creating more efficient and highly selective asymmetric synthetic routes.

One promising avenue is the advancement of asymmetric hydrogenation. The first asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines has been successfully developed using chiral cationic ruthenium diamine complexes, yielding 1,2,3,4-tetrahydro-1,5-naphthyridines with up to 99% enantiomeric excess (ee). nih.gov This method provides a green and facile route to optically pure 1,5-diaza-cis-decalins, which are valuable as rigid chelating diamine ligands in further asymmetric synthesis. nih.gov Building on this, research could explore a wider range of substrates and develop novel catalysts, including those based on other transition metals, to broaden the scope and improve the stereoselectivity of these hydrogenations.

Multicomponent reactions (MCRs) offer another powerful strategy for the efficient, atom-economical, and diastereoselective synthesis of complex naphthyridine frameworks. rsc.org For instance, pyrano and furano naphthyridine derivatives have been synthesized with high cis-diastereoselectivity using Camphor sulfonic acid (CSA) as an organocatalyst. ekb.eg Interestingly, the diastereoselectivity of this reaction can be shifted towards the trans isomer by the addition of water. ekb.eg Future work could focus on developing novel MCRs that allow for the enantioselective construction of the naphthyridine core, potentially through the use of chiral catalysts or auxiliaries.

Furthermore, the design and application of novel chiral ligands are paramount. Chiral 1,8-naphthyridine-based ligands have enabled the copper-catalyzed atroposelective synthesis of C–O axially chiral compounds, a previously underdeveloped area. rsc.org Similarly, a new class of chiral naphthyridine diimine (NDI*) ligands has been developed for nickel-catalyzed asymmetric alkylidene transfer reactions. researchgate.net The exploration of new ligand scaffolds, including "planar-chiral" derivatives of common catalysts, could unlock unprecedented levels of stereocontrol in the synthesis of complex naphthyridine-containing molecules. scispace.com

| Method | Catalyst/Ligand System | Key Features | Achieved Selectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Cationic Ruthenium Diamine Complexes | Efficient hydrogenation of 2,6-disubstituted 1,5-naphthyridines. | Up to 99% ee | nih.gov |

| Multicomponent Reaction (ABB' type) | Camphor Sulfonic Acid (CSA) | Diastereoselective synthesis of pyrano and furano naphthyridines; selectivity tunable with water. | Primarily cis-diastereoselective | ekb.eg |

| Atroposelective C-O Coupling | Copper with Chiral 1,8-Naphthyridine (B1210474) Ligands | Construction of C-O axial chirality. | High atroposelectivity | rsc.org |

| Asymmetric Alkylidene Transfer | Nickel with Chiral Naphthyridine Diimine (NDI*) Ligands | Accessible from C2-symmetric anilines. | High enantioselectivity | researchgate.net |

Advanced Spectroscopic Characterization Techniques for Dynamic and Transient Systems

Understanding the intricate mechanisms of reactions involving naphthyridine derivatives requires observing molecular transformations in real-time. Advanced spectroscopic techniques are crucial for characterizing the short-lived intermediates and transition states that govern these processes.

Ultrafast laser spectroscopy operates on the femtosecond (10⁻¹⁵ s) timescale, which is the native timescale for the making and breaking of chemical bonds. escholarship.orgmsu.edu Pump-probe experiments, a cornerstone of this field, use one laser pulse to initiate a reaction and a second, delayed pulse to probe the subsequent evolution of the system. nih.gov This allows for the direct observation of nuclear and electronic dynamics, providing a "molecular movie" of the reaction. nih.govnurd.org.uk Applying these techniques to reactions forming or modifying the 2-Methoxy-6-(octyloxy)-1,5-naphthyridine scaffold could reveal detailed mechanistic insights, such as the dynamics of bond formation during cyclization steps or charge transfer in excited states.

Operando spectroscopy is another powerful methodology that provides insights into catalysts and chemical reactions under actual working conditions. wikipedia.orghidenanalytical.comhideninc.com By coupling a spectroscopic measurement (like IR, Raman, or X-ray absorption) with simultaneous monitoring of catalytic activity and selectivity, researchers can establish direct structure-reactivity relationships. wikipedia.orgornl.gov For example, an operando IR spectroscopy setup could track the formation of surface adsorbates and reaction intermediates on a heterogeneous catalyst used in a naphthyridine synthesis, while a mass spectrometer quantifies the product yield in real-time. ornl.gov This approach is invaluable for optimizing reaction conditions and understanding catalyst deactivation mechanisms. chemcatbio.org

The development of time-resolved X-ray spectroscopy, utilizing sources like free-electron lasers, offers element specificity and sensitivity to both electronic and nuclear structure. escholarship.org Techniques like time-resolved X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) can track changes in oxidation states and local coordination environments around a specific atom during a reaction. chemcatbio.orgberkeley.edu

| Technique | Timescale | Information Obtained | Application to Naphthyridines | Reference |

|---|---|---|---|---|

| Ultrafast Laser Spectroscopy (Pump-Probe) | Femtoseconds (fs) to Picoseconds (ps) | Real-time evolution of nuclear and electronic dynamics; characterization of transient species. | Elucidating photochemical reaction mechanisms and excited-state dynamics. | escholarship.orgmsu.edunih.gov |

| Operando Spectroscopy (e.g., IR, Raman, XAS) | Seconds to Hours | Structure-reactivity relationships under actual reaction conditions; catalyst active sites and deactivation. | Optimizing catalytic synthesis and understanding mechanistic pathways. | wikipedia.orghidenanalytical.comhideninc.com |

| Time-Resolved X-ray Spectroscopy | Femtoseconds (fs) to Nanoseconds (ns) | Element-specific changes in electronic structure (oxidation state) and nuclear structure (bond lengths, coordination). | Tracking metal catalyst evolution and ligand exchange dynamics. | escholarship.orgberkeley.edu |

Integration of Machine Learning and Artificial Intelligence in Retrosynthesis and Reaction Prediction

The synthesis of complex molecules like this compound can be a time and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as indispensable tools for accelerating this process through computer-aided synthesis planning (CASP). chimia.ch

| AI/ML Application | Methodology | Key Advantage | Reference |

|---|---|---|---|

| Retrosynthesis Planning | Sequence-to-sequence (seq2seq) models; Transfer learning | Improves prediction accuracy for heterocycle formation reactions where data is scarce. | nih.govacs.orgchemrxiv.org |

| Reaction Outcome Prediction | Neural networks; Graph neural networks (GNNs) | Predicts product yield, selectivity, and distribution based on reactants and conditions. | eurekalert.orgmedium.comijsea.com |

| Synthesis Idea Generation | Knowledge-based systems (e.g., ICSYNTH) | Augments the creativity of chemists by suggesting novel and potentially useful synthetic routes. | acs.org |

Exploration of this compound Scaffold in Advanced Chemical Probes and Sensing Architectures

The naphthyridine core is an excellent fluorophore, making it an attractive scaffold for the development of chemical probes and sensors. tandfonline.com The electron push-pull nature of many naphthyridine derivatives leads to desirable photophysical properties, such as large Stokes shifts, which are beneficial for fluorescence-based detection. acs.orgacs.org

Future research could specifically leverage the this compound structure to create novel sensors. The methoxy (B1213986) and octyloxy groups can be strategically modified or replaced with receptor units designed to selectively bind to specific analytes. Naphthyridine-based probes have already been developed for a wide range of targets, including amines, proteins, metal ions, and nucleic acids. tandfonline.comacs.orgrsc.orgnih.gov For example, a "turn-on" fluorescent probe based on a 1,8-naphthyridine framework was designed to react with primary amines, leading to a 2670-fold increase in fluorescence intensity. acs.org This probe demonstrated high sensitivity and selectivity for detecting lysine (B10760008) among various amino acids. acs.org

Another promising direction is the development of near-infrared (NIR) fluorescent probes, which are highly valuable for biological imaging due to deeper tissue penetration and reduced autofluorescence. Cationic fluorescent dyes based on naphthyridine have been synthesized that exhibit an "OFF-ON" fluorescence response to DNA and RNA, with emission maxima reaching the NIR region (up to 762 nm) and large Stokes shifts (up to 222 nm). rsc.org These probes were shown to target mitochondria in fixed cells with low cytotoxicity, suggesting their potential for screening genetic mutations related to mitochondrial diseases. rsc.org By functionalizing the this compound scaffold with appropriate cationic groups and extended π-systems, it may be possible to create new NIR probes for various biological targets.

| Naphthyridine Type | Target Analyte | Sensing Mechanism | Key Photophysical Properties | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridine-F (1,8-Nap-F) | Primary amines (e.g., lysine), proteins | "Turn-on" fluorescence upon SNAr reaction | Large Stokes shift (>70 nm), high sensitivity (LOD: 0.24 μM) | acs.orgacs.org |

| Cationic Naphthyridine Dyes | DNA, RNA | "OFF-ON" fluorescence upon binding | Near-infrared emission (661–762 nm), large Stokes shifts (153–222 nm) | rsc.org |

| 1,8-Naphthyridine Probes (NAP-1, NAP-2) | Cadmium (Cd²⁺) ions | Fluorescence enhancement and spectral shifts upon metal coordination | High selectivity over competing ions like Zn²⁺ | tandfonline.com |

Computational Design of Next-Generation Naphthyridine Architectures with Tunable Reactivity